6-Methyl-2-morpholinopyrimidin-4-ol
Overview
Description
This compound is a derivative of pyrimidine and contains a morpholine ring, which contributes to its diverse properties. The molecular formula of 4-Pyrimidinol, 6-methyl-2-morpholino- is C9H13N3O2, and it has a molecular weight of 195.22 g/mol.
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-morpholinopyrimidin-4-ol are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS is involved in the production of nitric oxide, a free radical that plays a role in cellular damage during inflammation. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that mediate inflammation.
Mode of Action
This compound interacts with its targets by inhibiting their activity . It has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the production of nitric oxide and prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the nitric oxide synthase pathway and the cyclooxygenase pathway . By inhibiting iNOS, it reduces the production of nitric oxide, a molecule that can cause oxidative stress and inflammation when produced in excess. By inhibiting COX-2, it reduces the production of prostaglandins, which are involved in the pain and swelling associated with inflammation.
Result of Action
The result of the action of this compound is a reduction in the inflammatory response . It achieves this by decreasing the expression of iNOS and COX-2, both at the mRNA and protein levels . This leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating inflammation.
Preparation Methods
The synthesis of 4-Pyrimidinol, 6-methyl-2-morpholino- involves several routes. One common method is the [3+3] cyclization process, which involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . Another approach is the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4-Pyrimidinol, 6-methyl-2-morpholino- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrimidine derivatives .
Scientific Research Applications
4-Pyrimidinol, 6-methyl-2-morpholino- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. For instance, derivatives of this compound have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth and proliferation. Additionally, it has applications in environmental science due to its unique chemical properties.
Comparison with Similar Compounds
4-Pyrimidinol, 6-methyl-2-morpholino- can be compared with other pyrimidine derivatives, such as 2-thio-containing pyrimidines and their condensed analogs . These compounds also exhibit diverse biological activities, including antioxidant, radioprotective, and anticancer properties. the presence of the morpholine ring in 4-Pyrimidinol, 6-methyl-2-morpholino- makes it unique, as it imparts distinct chemical and biological properties that are not observed in other similar compounds.
Conclusion
4-Pyrimidinol, 6-methyl-2-morpholino- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse properties make it a valuable subject of study in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications further highlight its importance in scientific research.
Properties
IUPAC Name |
4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVUPAOPPVSPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173530 | |
Record name | 4-Pyrimidinol, 6-methyl-2-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19810-74-3 | |
Record name | 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19810-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinol, 6-methyl-2-morpholino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinol, 6-methyl-2-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-2-(4-MORPHOLINYL)-4(3H)-PYRIMIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0X6P12HB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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